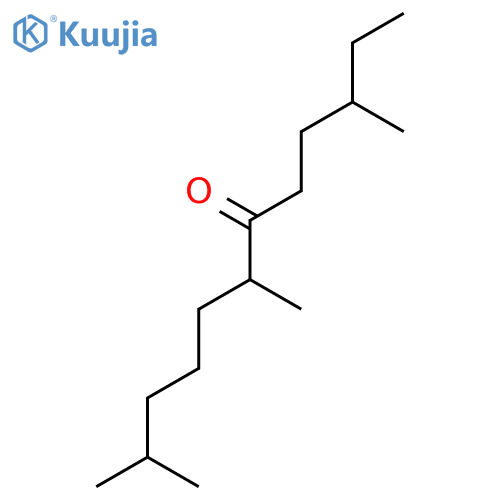Cas no 141098-36-4 (6-Dodecanone, 3,7,11-trimethyl-)

141098-36-4 structure
商品名:6-Dodecanone, 3,7,11-trimethyl-
6-Dodecanone, 3,7,11-trimethyl- 化学的及び物理的性質
名前と識別子
-
- 6-Dodecanone, 3,7,11-trimethyl-
- 3,7,11-trimethyldodecan-6-one
- 141098-36-4
- F73180
-
- インチ: InChI=1S/C15H30O/c1-6-13(4)10-11-15(16)14(5)9-7-8-12(2)3/h12-14H,6-11H2,1-5H3
- InChIKey: PYQVJRKKLDNYJV-UHFFFAOYSA-N
- ほほえんだ: CCC(C)CCC(=O)C(C)CCCC(C)C
計算された属性
- せいみつぶんしりょう: 226.229665576g/mol
- どういたいしつりょう: 226.229665576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 9
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
6-Dodecanone, 3,7,11-trimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1505176-100mg |
3,7,11-Trimethyldodecan-6-one |
141098-36-4 | 98% | 100mg |
$765.0 | 2025-02-25 | |
| 1PlusChem | 1P0202BE-50mg |
3,7,11-Trimethyldodecan-6-one |
141098-36-4 | 98% | 50mg |
$448.00 | 2024-06-21 | |
| 1PlusChem | 1P0202BE-100mg |
3,7,11-Trimethyldodecan-6-one |
141098-36-4 | 98% | 100mg |
$704.00 | 2024-06-21 | |
| Ambeed | A1505176-50mg |
3,7,11-Trimethyldodecan-6-one |
141098-36-4 | 98% | 50mg |
$483.0 | 2025-02-25 | |
| Ambeed | A1505176-250mg |
3,7,11-Trimethyldodecan-6-one |
141098-36-4 | 98% | 250mg |
$1351.0 | 2025-02-25 | |
| 1PlusChem | 1P0202BE-250mg |
3,7,11-Trimethyldodecan-6-one |
141098-36-4 | 98% | 250mg |
$1182.00 | 2024-06-21 |
6-Dodecanone, 3,7,11-trimethyl- 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
141098-36-4 (6-Dodecanone, 3,7,11-trimethyl-) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:141098-36-4)6-Dodecanone, 3,7,11-trimethyl-

清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):435.0/688.0/1216.0